Majoroside F5

Beschreibung

Contextualization of Majoroside F5 within Triterpenoid Saponin Chemistry

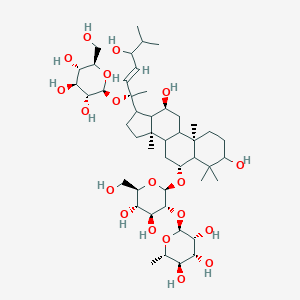

This compound is classified as a triterpenoid saponin, a large and diverse group of glycosides known for their complex structures and wide range of biological activities. ontosight.ainih.gov The core of this compound is a dammarane-type aglycone, which is a tetracyclic triterpene. ontosight.ai This aglycone is attached to sugar moieties, forming a glycoside. Specifically, the structure of this compound has been elucidated as dammar-22(23)-ene-3β,6α,12β,20(S),24-pentaol-(20-O-β-D-glucopyranosyl)-6-O-α-L-rhamnopyranosyl(1-2)-β-D-glucopyranoside. ontosight.ainih.gov The intricate arrangement of its aglycone and sugar chains is a defining characteristic that contributes to its chemical properties. ontosight.ai Triterpenoid saponins, as a class, are known for their potential anti-inflammatory, antioxidant, and cytotoxic effects. ontosight.aiontosight.ai

Botanical Origin and Distribution of this compound-Containing Species

This compound is primarily isolated from various species of the Panax genus, which belongs to the Araliaceae family. d-nb.infowikipedia.org Notably, it has been identified in the leaves of Panax japonicus var. major. nih.govd-nb.info The Panax genus is mainly distributed across East Asia and North America. wikipedia.orgresearchgate.net For instance, Panax ginseng is native to the mountainous regions of the Russian Far East, Northeast China, and the Korean Peninsula, and is commercially cultivated in these areas as well as in Japan. wikipedia.org Panax notoginseng is primarily cultivated in the Yunnan and Guangxi provinces of China. nih.gov The specific variety Panax japonicus var. major has been collected for study from regions such as the Qinling Mountains in China. nih.gov

Historical and Contemporary Significance of Panax Species in Phytochemical Research

The genus Panax, which includes well-known species like Panax ginseng and Panax notoginseng, has been a cornerstone of traditional medicine for centuries and a subject of intense phytochemical research. wikipedia.orgresearchgate.netnih.gov These plants are recognized for their rich composition of bioactive compounds, with saponins, often called ginsenosides, being the most prominent. d-nb.infonih.gov Historically used for a variety of health-supportive purposes, modern scientific investigation has focused on isolating and characterizing these compounds to understand their properties. researchgate.netnih.gov The research on Panax species has evolved from traditional use to sophisticated phytochemical analysis, identifying over 100 compounds in P. notoginseng alone. researchgate.net This extensive research provides a crucial context for the discovery and continued investigation of specific saponins like this compound. d-nb.inforesearchgate.net

Overview of Academic Research Trajectories for this compound

The academic exploration of this compound began with its isolation and structural elucidation. Early studies, such as those on the chemical constituents of Panax japonicus var. major, were foundational in identifying this compound as a new dammarane saponin. nih.gov Subsequent research has included its identification in other Panax species, such as Panax quinquefolius (American Ginseng), as part of broader phytochemical profiling efforts. sciepub.com More recent research trajectories have begun to explore the potential biological activities of this compound, often in conjunction with other ginsenosides. sciepub.comalfachemic.com For example, it has been included in studies analyzing the chemical components of processed Panax products and their potential mechanisms of action in biological systems. sciepub.com The progression of research indicates a shift from basic discovery to a more functional and comparative analysis of this compound within the complex chemical matrix of Panax species.

Eigenschaften

CAS-Nummer |

125309-99-1 |

|---|---|

Molekularformel |

C47H80O19 |

Molekulargewicht |

949.1 g/mol |

IUPAC-Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-17-[(E,2S)-5-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-3-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C47H80O19/c1-19(2)24(50)10-14-47(8,66-42-38(60)35(57)32(54)27(17-48)63-42)21-9-12-45(6)23-16-26(40-44(4,5)29(52)11-13-46(40,7)22(23)15-25(51)30(21)45)62-43-39(36(58)33(55)28(18-49)64-43)65-41-37(59)34(56)31(53)20(3)61-41/h10,14,19-43,48-60H,9,11-13,15-18H2,1-8H3/b14-10+/t20-,21-,22?,23?,24?,25-,26+,27+,28+,29?,30?,31-,32+,33+,34+,35-,36-,37+,38+,39+,40?,41-,42-,43+,45+,46+,47-/m0/s1 |

InChI-Schlüssel |

HJAUCZRAVQFECY-GBRBAAPOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(C=CC(C(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC4C(C[C@@H](C5[C@@]4(CC[C@@H]5[C@](C)(/C=C/C(C(C)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(C=CC(C(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |

Synonyme |

dammar-22(23)-ene-3,6,12,20,24-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside majoroside F5 |

Herkunft des Produkts |

United States |

Advanced Phytochemical Investigation of Majoroside F5

Methodologies for the Isolation and Purification of Majoroside F5

The isolation of this compound from its natural sources, such as the flower buds of Panax ginseng, necessitates a systematic approach to separate it from a complex mixture of other ginsenosides and plant metabolites. mdpi.com

Chromatographic Techniques for this compound Enrichment and Separation

The initial enrichment and separation of this compound typically involve a series of chromatographic steps. researchgate.net Chromatography is a laboratory technique used to separate the components of a mixture. khanacademy.org The process relies on the differential distribution of the components between a stationary phase and a mobile phase. excedr.com

Commonly employed techniques include:

Column Chromatography: This is a fundamental technique where the crude extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica gel or C18 reversed-phase silica gel. mdpi.comkhanacademy.org A solvent or a mixture of solvents (mobile phase) is used to elute the compounds. Different compounds travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, leading to separation. For instance, a crude extract from Panax ginseng flower buds can be subjected to column chromatography to obtain fractions enriched with ginsenosides, including this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and efficient chromatographic technique that uses high pressure to force the solvent through the column, resulting in faster and higher-resolution separations. excedr.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating saponins like this compound. mdpi.com In a typical RP-HPLC setup for this compound isolation, a C18 column is used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid to improve peak shape. mdpi.com The separation is based on the hydrophobic interactions between the analytes and the C18 stationary phase.

A study on the flower buds of Panax ginseng utilized a semi-preparative RP-HPLC method to isolate this compound. The separation was achieved on a C18 column using a gradient elution of acetonitrile and water. mdpi.com This method successfully separated this compound from its isomer, ginsenoside F3. mdpi.com

Advanced Separation Protocols for Complex Natural Product Mixtures

Isolating a pure compound like this compound from a complex natural matrix often requires more than a single chromatographic step. Advanced protocols combine multiple chromatographic techniques to achieve high purity.

An example of a multi-step protocol could be:

Initial Extraction and Partitioning: The plant material is first extracted with a solvent like methanol. mdpi.com The resulting crude extract is then subjected to solvent-solvent partitioning (e.g., with dichloromethane and ethyl acetate) to remove highly nonpolar and polar impurities, thereby enriching the saponin fraction. mdpi.com

Multi-Column Chromatography: The enriched fraction is then subjected to a series of column chromatography steps. This might involve an initial separation on a silica gel column followed by further purification on a reversed-phase C18 column.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus minimizing irreversible adsorption and sample denaturation. mdpi.comscience.gov It has been successfully used for the separation of ginsenosides. mdpi.com In some protocols, HSCCC can be employed as a key purification step to isolate target compounds like this compound from complex fractions obtained from column chromatography. sciepub.com

Preparative HPLC: The final purification step often involves preparative HPLC, which is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound. mdpi.com This step is crucial for obtaining this compound with a purity of over 96%. mdpi.com

These advanced protocols, by combining different separation principles, enable the efficient isolation of this compound from intricate natural product mixtures.

Spectroscopic and Spectrometric Elucidation of this compound Structure

Once isolated, the precise chemical structure of this compound is determined using a combination of powerful spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis (e.g., UPLC-Q-TOF-MS)

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and molecular weight of a compound with high accuracy. Techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are particularly powerful for analyzing complex mixtures and purified compounds. mdpi.comnih.gov

For this compound, UPLC-Q-TOF-MS provides the following crucial information:

Molecular Formula Determination: By measuring the exact mass of the molecular ion, the elemental composition (the number of carbon, hydrogen, and oxygen atoms) can be determined. nih.gov this compound has the molecular formula C47H80O19. nih.gov In negative ion mode, it is often detected as an adduct with formate ([M + HCOO]⁻) or as a deprotonated molecule ([M-H]⁻). mdpi.comresearchgate.net

Table 1: Mass Spectrometric Data for this compound

| Ion | m/z (Observed) | Formula |

| [M + HCOO]⁻ | 1007.5416 | C48H82O19 |

| Aglycone Fragment | 491 | - |

Data sourced from a comprehensive investigation of ginsenosides using LC-MS. mdpi.comresearchgate.net

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed three-dimensional structure of organic molecules in solution. youtube.com It provides information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

For the complete structural assignment of this compound, a suite of NMR experiments is employed:

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) of the proton signals are key parameters. hmdb.cahmdb.ca

¹³C NMR (Carbon NMR): This experiment provides information about the number of different types of carbon atoms in the molecule. mdpi.comnih.gov The chemical shifts of the carbon signals are indicative of the functional groups present.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of atoms within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with the signals of carbon atoms that are two or three bonds away, which is crucial for establishing the connectivity between different structural fragments, such as the linkage between the aglycone and the sugar moieties.

The structure of this compound was elucidated as dammar-22(23)-ene-3β, 6α, 12β, 20(S), 24-pentaol-(20-O-β-D-glucopyranosyl)-6-O-α-L-rhamnopyranosyl(1→2)-β-D-glucopyranoside based on FAB-MS and ¹³C NMR data. nih.gov The complete assignment of ¹H and ¹³C NMR data for similar protopanaxatriol glycosides has been reported, which serves as a reference for the structural confirmation of this compound. researchgate.net

Chiral Analysis for Stereochemical Configuration of this compound

Chiral analysis is essential to determine the absolute configuration of the stereocenters within the this compound molecule. sydney.edu.au Stereoisomers can have vastly different biological activities, making this analysis critical. scribd.com

The stereochemistry of this compound is defined by the spatial arrangement of the atoms at its various chiral centers, including those in the aglycone and the sugar moieties. uou.ac.in The systematic name, (3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12,24-trihydroxydammar-22-en-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside, specifies the stereochemistry at several of these centers. ontosight.ainih.gov

Methods for determining the stereochemical configuration include:

Comparison with Known Compounds: The NMR and other spectroscopic data of this compound can be compared with those of known compounds with established stereochemistry. researchgate.net

Chemical Degradation and Analysis of Sugar Components: The saponin can be hydrolyzed to separate the sugar units from the aglycone. The individual sugars can then be analyzed by techniques such as gas chromatography (GC) after derivatization with a chiral reagent to determine their D/L configuration.

Advanced NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which can be used to deduce the relative stereochemistry of the molecule.

The elucidation of the stereochemistry of this compound as dammar-22(23)-ene-3β, 6α, 12β, 20(S), 24-pentaol confirmed the specific arrangement of the hydroxyl and sugar groups on the dammarane skeleton. nih.gov

Quantitative Analysis of this compound in Botanical Materials

The accurate quantification of this compound in plant matrices is crucial for quality control, standardization, and understanding its distribution in various botanical sources. To achieve this, robust analytical methods are developed and validated to ensure reliable and reproducible results.

Development and Validation of Analytical Methods for this compound Quantification

The development of quantitative analytical methods for this compound primarily involves chromatographic techniques, which are chosen for their ability to separate complex mixtures and provide precise measurements. The process begins with creating a procedure to accurately identify and quantify the compound and is followed by a thorough validation to ensure the method is fit for its intended purpose. labmanager.com

A key technique employed for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector. nih.gov This method has been successfully developed and validated for the analysis of this compound in the flower buds of Panax ginseng. nih.gov

Method Development:

In a specific study, a successful separation of this compound was achieved using an RP-HPLC/UV method. nih.gov The chromatographic conditions were optimized to achieve a satisfactory separation from its isomer, ginsenoside F3, and other components in the crude extract. nih.gov The key parameters of the analytical method are detailed below:

Chromatographic Column: A Zorbax Eclipse XDB C-18 column was used for the analytical scale separation. nih.gov

Mobile Phase: A ternary mobile phase consisting of acetonitrile, water, and phosphoric acid in a ratio of 28:71:1 was found to be effective. nih.gov

Flow Rate: The analysis was carried out at a flow rate of 1.0 mL/min. nih.gov

Detection: UV detection was set at a wavelength of 203 nm. nih.gov

Analysis Time: The separation was completed within 40 minutes. nih.gov

Method Validation:

The developed RP-HPLC/UV method was comprehensively validated to ensure its reliability, with key validation parameters assessed as follows:

Linearity: The method demonstrated a good linear relationship between the concentration of this compound and the peak area over a specific range. The calibration curve was established for this purpose. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The sensitivity of the method was determined by establishing the LOD and LOQ. For this compound, the LOD was found to be 0.021 mg/mL, and the LOQ was 0.052 mg/mL, indicating high sensitivity. nih.gov These limits are determined by analyzing a series of diluted standard solutions until a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ is achieved. nih.gov

Precision: This parameter assesses the closeness of agreement among a series of measurements.

Recovery (Accuracy): Recovery studies are performed to evaluate the accuracy of the method.

The validation of the method ensures that it provides consistent and accurate results for the quantification of this compound in botanical materials. nih.gov Based on this validated method, the content of this compound in the flower buds of P. ginseng was determined to be 4.21 mg per 1 gram of the plant material. nih.gov

Other advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector and Liquid Chromatography-Mass Spectrometry (LC-MS) are also widely used for the quantitative analysis of phytochemicals. mdpi.comresearchgate.net UPLC-PDA offers rapid and sensitive quantification, while LC-MS provides high sensitivity and specificity, making it suitable for trace analysis. mdpi.comwaters.comrsc.org The development and validation of these methods follow similar principles, ensuring linearity, accuracy, precision, and sensitivity. waters.comnih.gov

Below is an interactive table summarizing the validation parameters for the RP-HPLC/UV method for this compound quantification.

| Validation Parameter | This compound | Reference |

|---|---|---|

| Linearity (Correlation Coefficient) | Data not explicitly provided in the source, but a calibration curve was established. | nih.gov |

| Limit of Detection (LOD) | 0.021 mg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.052 mg/mL | nih.gov |

| Precision | Validated (specific data not provided). | nih.gov |

| Recovery (Accuracy) | Validated (specific data not provided). | nih.gov |

Biosynthesis and Metabolic Engineering of Majoroside F5

Elucidation of Majoroside F5 Biosynthetic Pathways

The construction of the complex this compound molecule is a multi-stage process, commencing with the formation of a triterpenoid backbone and concluding with elaborate glycosylation steps. This process draws precursors from two primary metabolic routes.

Mevalonic Acid (MVA) Pathway Precursors in Triterpenoid Saponin Biosynthesis

The cytosolic mevalonic acid (MVA) pathway is a crucial contributor to the biosynthesis of triterpenoid saponins, including this compound. mdpi.comrjpbr.com This pathway commences with the condensation of acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key rate-limiting enzyme, HMG-CoA reductase (HMGR), then catalyzes the conversion of HMG-CoA into mevalonic acid (MVA). rjpbr.com Through a series of subsequent enzymatic reactions involving phosphorylation and decarboxylation, MVA is transformed into the five-carbon isoprenoid precursor, isopentenyl pyrophosphate (IPP). rjpbr.compressbooks.pub

Methylerythritol Phosphate (MEP) Pathway Precursors in Triterpenoid Saponin Biosynthesis

In parallel to the MVA pathway, the plastidial methylerythritol phosphate (MEP) pathway also generates isoprenoid precursors. mdpi.com This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates. mdpi.com While the MVA pathway is generally considered the primary source for triterpenoid biosynthesis, evidence of crosstalk between the MVA and MEP pathways exists. nih.gov The MEP pathway also culminates in the production of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com

Enzymatic Steps and Key Intermediates in Dammarane-Type Saponin Formation

The five-carbon units of IPP and DMAPP, derived from the MVA and/or MEP pathways, are the fundamental building blocks for the triterpenoid skeleton. IPP and DMAPP are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SS) to produce squalene. nih.gov Squalene epoxidase (SE) subsequently catalyzes the epoxidation of squalene to form 2,3-oxidosqualene. semanticscholar.org

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis. In the formation of dammarane-type saponins like this compound, the enzyme dammarenediol-II synthase catalyzes the cyclization of 2,3-oxidosqualene to produce the characteristic dammarane skeleton, specifically dammarenediol-II. frontiersin.org This dammarane aglycone then undergoes a series of oxidative modifications, primarily hydroxylation, mediated by cytochrome P450 monooxygenases (P450s). nih.gov A key intermediate in the biosynthesis of many dammarane saponins is protopanaxadiol, which is formed through the hydroxylation of dammarenediol-II. nih.gov

Glycosylation Patterns and Sugar Chain Assembly in this compound Formation

The final and crucial stage in the biosynthesis of this compound is the attachment of sugar moieties to the dammarane aglycone, a process known as glycosylation. researchgate.net This step is catalyzed by a diverse family of enzymes called UDP-glycosyltransferases (UGTs). mdpi.comnih.gov These enzymes transfer sugar molecules, such as D-glucose and L-rhamnose, from activated sugar donors (UDP-sugars) to specific hydroxyl groups on the aglycone. mdpi.com The chemical structure of this compound reveals a complex glycosylation pattern, with sugar chains attached at specific positions on the dammarane skeleton. researchgate.net The assembly of these sugar chains is a sequential process, with different UGTs exhibiting specificity for both the aglycone substrate and the sugar donor, as well as the linkage type between the sugar units. nih.gov While the precise UGTs involved in the biosynthesis of this compound have not been fully elucidated, research on related dammarane saponins suggests that a series of specific UGTs are responsible for constructing the final oligosaccharide chains. nih.gov

Genetic and Molecular Regulation of this compound Biosynthesis in Plants

The biosynthesis of this compound is under tight genetic and molecular control. The expression of the genes encoding the biosynthetic enzymes, from the MVA/MEP pathways to the final glycosyltransferases, is intricately regulated. This regulation occurs at the transcriptional level, where transcription factors (TFs) play a pivotal role. frontiersin.orgnih.gov Families of transcription factors, such as MYB and bHLH, are known to regulate the expression of genes involved in terpenoid biosynthesis in response to developmental cues and environmental stimuli. frontiersin.org The activity of these transcription factors can either activate or repress the transcription of biosynthetic genes, thereby controlling the flux through the pathway and the accumulation of this compound. pressbooks.pub The spatial and temporal expression of these regulatory and biosynthetic genes determines the specific tissues and developmental stages in which this compound is produced. nih.gov

Biotechnological Approaches for Enhanced this compound Production

The low abundance of many valuable plant-derived compounds, including this compound, has driven the development of biotechnological strategies to enhance their production. nih.gov Metabolic engineering has emerged as a powerful tool to increase the yield of desired saponins. mdpi.com This can be achieved by overexpressing genes encoding rate-limiting enzymes in the biosynthetic pathway, such as HMGR or dammarenediol-II synthase, to increase the metabolic flux towards the target compound. nrfhh.com Another approach involves the heterologous expression of the entire biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. dtu.dk This allows for the production of specific saponins in a controlled fermentation environment, independent of the plant source. ctdbase.org Furthermore, the engineering of UDP-glycosyltransferases with improved or altered activity can enable the synthesis of novel saponin structures or increase the efficiency of the final glycosylation steps. dtu.dk Plant cell and tissue culture techniques also offer an alternative platform for the controlled production of this compound, which can be optimized by manipulating culture conditions and elicitation strategies.

Cell Culture Systems for this compound Biosynthesis

The production of this compound, a complex triterpenoid saponin, through traditional agricultural methods can be limited by factors such as the slow growth of the source plants, geographical constraints, and variability in compound yield. Plant cell culture systems offer a promising and controllable alternative for the consistent and scalable production of this compound and related saponins. These in vitro systems allow for the cultivation of plant cells in a controlled environment, optimizing conditions for biomass growth and secondary metabolite synthesis. cabidigitallibrary.org

Various types of cell culture systems have been explored for the production of triterpenoid saponins, primarily focusing on species from the Panax (ginseng) and Ziziphus (jujube) genera, which are known producers of dammarane-type saponins, the class to which this compound belongs. frontiersin.orgphcogrev.com

Suspension Cultures:

Cell suspension cultures are a common method for producing saponins. bibliotekanauki.pl These involve growing undifferentiated plant cells in a liquid medium, which allows for uniform growth conditions and easier scaling up in bioreactors. cabidigitallibrary.org Studies on Panax quinquefolium (American ginseng) have demonstrated the feasibility of producing ginsenosides in suspension cultures, with research focusing on optimizing media composition, including plant growth regulators like auxins (e.g., 2,4-D, NAA, IBA) and cytokinins, to enhance both cell growth and saponin accumulation. frontiersin.orgnih.gov For instance, in Panax ginseng cell suspension cultures, the use of indole-3-butyric acid (IBA) was found to be optimal for both cell growth and saponin productivity. nih.gov Similarly, a cell suspension system for the jujube cultivar 'Fengmiguan' has been established, providing a foundation for producing jujubosides, which are structurally related to this compound. ishs.org

Hairy Root Cultures:

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, represent another effective system for producing secondary metabolites. nih.gov These cultures are known for their rapid growth, genetic stability, and ability to grow in hormone-free media, often producing secondary metabolites at levels comparable to or higher than the parent plant's roots. frontiersin.orgnih.gov This technology is considered a potent method for the improved production of secondary metabolites and has been successfully applied to various medicinal plants. nih.govfrontiersin.org Hairy root cultures of Calendula officinalis have been shown to produce and secrete oleanolic acid glycosides, a type of triterpenoid saponin. mdpi.com Given that this compound is synthesized in the roots of source plants, hairy root cultures are a highly relevant and promising platform for its biosynthesis.

Elicitation to Enhance Production:

A key strategy to boost the yield of saponins in cell cultures is elicitation, which involves the addition of signaling molecules (elicitors) to the culture medium to induce a stress response in the cells, often leading to an increase in secondary metabolite production. nih.gov Methyl jasmonate (MeJA) is a widely used and effective elicitor for enhancing the production of triterpenoid saponins in various plant cell cultures. nih.govitb.ac.id Treatment of Panax notoginseng cell cultures with MeJA has been shown to significantly increase ginsenoside yields. itb.ac.id This strategy could be directly applicable to cell cultures designed for this compound production.

The table below summarizes different cell culture systems and their potential for saponin production.

| Cell Culture System | Plant Species Example | Target Saponin Type | Key Findings & Potential for this compound |

| Suspension Culture | Panax quinquefolium | Ginsenosides | Established for ginsenoside production; optimization of growth regulators is crucial. bibliotekanauki.plumcs.pl |

| Suspension Culture | Ziziphus jujuba | Jujubosides | Cell lines have been established, providing a basis for producing related saponins. ishs.org |

| Hairy Root Culture | Calendula officinalis | Oleanolic acid glycosides | Demonstrates production and secretion of triterpenoid saponins. mdpi.com |

| Hairy Root Culture | General | Secondary Metabolites | High growth rate and genetic stability make it a promising platform. nih.govfrontiersin.org |

| Elicitation | Panax notoginseng | Ginsenosides | Methyl jasmonate significantly enhances saponin yield. itb.ac.id |

Bioreactors for Scaled-Up Production:

For commercial-scale production, cell cultures can be grown in bioreactors, which allow for precise control over culture parameters such as pH, temperature, oxygen levels, and nutrient supply. adpcollege.ac.innih.gov Different types of bioreactors, including stirred-tank, airlift, and bubble column reactors, have been used for plant cell cultures. adpcollege.ac.incas.cz For example, Panax ginseng cell suspension cultures have been successfully scaled up in stirred-tank and balloon-type bubble bioreactors for ginsenoside production. bibliotekanauki.plcas.cz The choice of bioreactor is critical and depends on the specific requirements of the cell line, particularly its sensitivity to shear stress. researchgate.net The development of efficient bioreactor systems is a crucial step towards the industrial production of this compound using cell culture technology. samabriva.com

Genetic Engineering Strategies for Metabolic Flux Redirection

Metabolic engineering offers powerful tools to enhance the production of desired compounds like this compound in plant cell cultures or microbial systems by modifying the organism's genetic makeup. nih.gov The primary goal is to redirect the flow of metabolic intermediates (flux) towards the synthesis of the target molecule, thereby increasing its yield. nih.gov This is particularly relevant for complex biosynthetic pathways like that of triterpenoid saponins.

Overexpression of Key Biosynthetic Genes:

A primary strategy in metabolic engineering is the overexpression of genes encoding key enzymes in the biosynthetic pathway. ndl.go.jp For dammarane-type saponins such as this compound, several key enzyme classes are targeted:

Dammarenediol-II synthase (DDS): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the core scaffold of dammarane-type saponins. Overexpressing the DDS gene (PgDDS from Panax ginseng) in a host system can increase the availability of this crucial precursor. nih.govndl.go.jp

Cytochrome P450s (CYP450s): These enzymes are responsible for the subsequent hydroxylation and oxidation of the dammarene skeleton, creating structural diversity. ndl.go.jpfrontiersin.org For example, protopanaxadiol synthase (CYP716A47), a P450 enzyme, hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol. ndl.go.jp Overexpressing specific CYP450s can channel the metabolic flux towards the synthesis of a particular saponin backbone. frontiersin.orgmdpi.com

UDP-glycosyltransferases (UGTs): UGTs are responsible for attaching sugar moieties to the saponin aglycone in the final steps of biosynthesis. frontiersin.orgacs.org This glycosylation is critical for the bioactivity and diversity of saponins. Overexpressing specific UGTs can enhance the conversion of precursor aglycones into the final glycosylated product. For instance, co-expression of two UGTs, PgUGT74AE2 and PgUGT94Q2, in yeast led to the production of ginsenoside Rg3. oup.com Similarly, overexpression of UGTPg71A29 in transgenic P. ginseng cells significantly increased the accumulation of ginsenosides Rg1 and Rb1. acs.org

The table below outlines key genes that can be targeted for overexpression to enhance dammarane-type saponin production.

| Gene Target | Enzyme Function | Potential Impact on this compound Biosynthesis |

| Dammarenediol-II synthase (DDS) | Cyclization of 2,3-oxidosqualene | Increases the pool of the initial dammarane scaffold. ndl.go.jp |

| CYP716A47 (Protopanaxadiol synthase) | C-12 hydroxylation of dammarenediol-II | Directs flux towards protopanaxadiol-type saponins. ndl.go.jp |

| UDP-glycosyltransferases (UGTs) | Glycosylation of the aglycone | Enhances the final steps of saponin synthesis. acs.orgoup.com |

Repression of Competing Pathways:

Another effective strategy is to block or down-regulate competing metabolic pathways that draw away precursors from the target pathway. The biosynthesis of triterpenoid saponins shares the mevalonate (MVA) pathway with the synthesis of other essential compounds, such as sterols. Ergosterol biosynthesis in yeast, for example, competes for the precursor 2,3-oxidosqualene.

Gene Knockout/Knockdown: Techniques like CRISPR/Cas9-mediated gene editing can be used to knock out or knock down the expression of genes in competing pathways. nih.govfrontiersin.org For instance, down-regulating the gene for lanosterol synthase (ERG7), which converts 2,3-oxidosqualene to lanosterol for sterol synthesis, has been shown to significantly increase the production of dammarenediol-II in engineered Pichia pastoris. nih.gov This redirection of metabolic flux is a powerful approach to maximize the yield of the desired saponin.

These genetic engineering strategies, often used in combination, hold significant promise for developing highly efficient and commercially viable production platforms for this compound, either in engineered plant cell cultures or in microbial hosts like yeast (Saccharomyces cerevisiae or Pichia pastoris). frontiersin.orgnih.gov

Structure-activity Relationship Sar Studies and Chemical Derivatization of Majoroside F5

Impact of Aglycone Structure on Majoroside F5 Bioactivity

The bioactivity of saponins is largely dependent on the structure of this aglycone core. nih.gov For instance, different aglycone types in ginsenosides lead to varied activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. d-nb.infonih.gov The dammarane skeleton of this compound is responsible for its foundational interactions with cellular membranes and proteins, which is a prerequisite for its bioactivity. ontosight.ai While many studies focus on the glycosylated saponin, the aglycone itself is understood to be the primary lipophilic moiety that anchors the molecule to its biological targets.

Role of Glycosylation Patterns in Modulating this compound Activity

Glycosylation, the attachment of sugar moieties to the aglycone, is a crucial post-translational modification that dramatically influences the physicochemical properties and functionality of molecules like this compound. rapidnovor.commpg.de The type, number, position, and linkage of these sugar chains can profoundly alter a compound's solubility, stability, and, most importantly, its biological activity. mpg.demdpi.com

This compound possesses a complex glycosylation pattern, which is key to its function. ontosight.ai The specific arrangement of its sugar groups can affect how it is recognized by cellular receptors and enzymes. rapidnovor.com General principles of glycosylation's impact on bioactivity include:

Enhanced Bioavailability and Stability : Glycosylation can protect the aglycone from metabolic degradation, potentially increasing its half-life in biological systems. nih.gov

Target Specificity : Different glycosylation patterns can direct a molecule to different biological targets or alter its binding affinity. rapidnovor.commdpi.com For example, certain glycoforms of therapeutic antibodies show enhanced effector functions. mabion.eu

Modulation of Activity : The removal or addition of specific sugar units can switch a compound's activity from pro-inflammatory to anti-inflammatory or significantly boost its potency. mpg.de A study on the rare saponins in Panax quinquefolius, including this compound, identified its potential in inhibiting breast cancer cells, a function that is intrinsically linked to its complete molecular structure, including its sugar chains. sciepub.com

The intricate glycosylation of this compound is therefore not merely a structural addition but a functional component that fine-tunes its biological effects.

Chemical Modifications of this compound for Enhanced Bioactivity and Specificity

Chemical modification is a powerful strategy for improving the therapeutic potential of natural products. nih.govmdpi.com By altering the structure of this compound, researchers can aim to enhance its bioactivity, improve its specificity for a target, and optimize its pharmacological properties. abyntek.comnih.gov

The synthesis of novel derivatives from a parent compound like this compound is a common strategy in drug discovery. beilstein-journals.orgmdpi.com This process involves adding or modifying functional groups to create new chemical entities with potentially improved properties. lew.ro Synthetic approaches can include:

Alkylation or Acylation : Introducing new alkyl or acyl groups at hydroxyl positions on the sugar or aglycone moieties.

Esterification : Forming esters to modify polarity and bioavailability.

Coupling Reactions : Attaching other bioactive molecules, such as amino acids or other pharmacophores, to the this compound scaffold. mdpi.com

These modifications aim to create derivatives that may exhibit stronger anti-proliferative activity against cancer cells or show greater selectivity compared to the original compound. mdpi.com

The three-dimensional arrangement of atoms (stereochemistry) is critical for biological activity. Saponins like this compound have numerous chiral centers, meaning that even subtle changes to their spatial configuration can have profound effects on how they interact with chiral biological targets like proteins and enzymes. ontosight.ainih.gov A derivative with a different stereochemical orientation may bind more effectively—or not at all—to a target receptor, thereby altering its biological effect. Therefore, controlling the stereochemistry during the synthesis of derivatives is essential for developing potent and selective therapeutic agents.

Biotransformation utilizes enzymes or whole microbial cells to perform specific chemical modifications on a substrate. slideshare.netcnr.it This technique is particularly valuable for complex molecules like this compound, as it can achieve highly specific reactions that are difficult to perform using conventional chemical methods. nih.govnih.gov

Potential biotransformations of this compound include:

Specific Hydroxylation : The addition of hydroxyl (-OH) groups at specific positions on the aglycone.

Deglycosylation : The selective removal of sugar units to produce different saponin derivatives or the aglycone itself.

Esterification or Glycosylation : Using enzymes to add new functional groups or sugars. researchgate.net

These enzymatic modifications can lead to the production of novel metabolites with unique or enhanced bioactivities. nih.gov This approach is often more environmentally friendly and can produce derivatives that are otherwise inaccessible. nih.govcnr.it

Stereochemical Transformations and Their Biological Implications

Computational Chemistry and Molecular Docking Studies for this compound and Derivatives

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an atomic level. researchgate.netplos.org Molecular docking, a key computational technique, simulates the interaction between a small molecule (ligand), such as this compound, and a large biological molecule (receptor), typically a protein. mdpi.comnih.gov

These studies are crucial for:

Predicting Binding Affinity : Estimating how strongly this compound or its derivatives will bind to a specific biological target, such as an enzyme involved in cancer progression. sciepub.com

Identifying Key Interactions : Revealing the specific amino acid residues in a protein's active site that interact with the ligand, providing insight into the mechanism of action. ekb.eg

Guiding Drug Design : Using the information from docking studies to rationally design new derivatives with improved binding and, consequently, enhanced bioactivity. researchgate.netnih.gov

For this compound, molecular docking could be used to screen a virtual library of its derivatives against various cancer-related proteins to identify the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. sciepub.complos.org

Interactive Table: Structure-Activity Relationship (SAR) Summary for this compound

| Structural Feature | Modification/Variation | Potential Impact on Bioactivity | Relevant Research Area |

| Aglycone Core | Variation in dammarane skeleton type (e.g., PPD vs. PPT) | Alters foundational lipophilicity and interaction with cellular targets, defining the class of biological activity. nih.govresearchgate.net | 5.1. Impact of Aglycone Structure |

| Glycosylation | Change in number, type, or linkage of sugar units | Modulates solubility, stability, target recognition, and overall potency of the compound. mpg.demdpi.commabion.eu | 5.2. Role of Glycosylation Patterns |

| Functional Groups | Addition of new groups (alkylation, acylation) via synthesis | Can enhance bioactivity, improve selectivity, and optimize pharmacokinetic properties. mdpi.comnih.govmdpi.com | 5.3.1. Synthesis of Novel Derivatives |

| Stereochemistry | Alteration of 3D arrangement at chiral centers | Drastically changes binding affinity to biological receptors, potentially increasing or abolishing activity. nih.gov | 5.3.2. Stereochemical Transformations |

| Metabolic Sites | Hydroxylation or deglycosylation via biotransformation | Creates novel metabolites with potentially unique or enhanced biological activities. nih.govslideshare.netnih.gov | 5.3.3. Enzymatic Biotransformation |

Methodological Advancements Propel this compound Research

The scientific investigation of this compound, a notable chemical compound, has been significantly enhanced by the advent of sophisticated analytical techniques. These methodologies are providing researchers with unprecedented insights into the compound's biological context and mechanisms. This article explores the pivotal role of metabolomics, proteomics, transcriptomics, and advanced imaging in furthering our understanding of this compound.

Future Research Directions and Translational Perspectives for Majoroside F5 Excluding Clinical Human Trials

Identification of Novel Molecular Targets for Majoroside F5 and its Derivatives

The full spectrum of molecular targets for this compound, a complex triterpenoid saponin, remains an active area of investigation. nih.govontosight.ai Current understanding is largely informed by predictive computational methods like network pharmacology, which suggest that the compound's therapeutic potential, particularly in oncology, is due to its interaction with multiple proteins and pathways rather than a single target.

A study utilizing network pharmacology on the components of Black Panax quinquefolius identified this compound as a key active ingredient in the context of breast cancer. This computational approach predicts potential molecular targets by analyzing the complex interactions between compounds and biological systems. For a related compound, Majoroside F6, similar in silico analyses combined with molecular docking predicted interactions with core targets in the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. In vitro experiments subsequently confirmed that Majoroside F6 inhibited the proliferation of human breast cancer MCF-7 cells and influenced the expression of key apoptotic proteins, including Caspase-3, Bax, and Bcl-2. frontiersin.org

These findings suggest that the molecular targets of this compound are likely to be involved in similar critical cancer pathways. However, these computational predictions require rigorous experimental validation. Future research must focus on employing techniques such as affinity chromatography, proteomics-based approaches, and cellular thermal shift assays (CETSA) to identify and confirm the direct binding partners of this compound and its synthesized derivatives. Elucidating these specific molecular interactions is a critical step in understanding its precise mechanism of action and advancing its development as a potential therapeutic agent.

Exploration of this compound in In Vitro Combination Research

Currently, there is a notable absence of published in vitro studies investigating this compound in combination with other therapeutic agents. This represents a significant gap in the research landscape, as combination therapy is a cornerstone of modern pharmacology, particularly in cancer treatment. nih.gov The primary goals of combination strategies are to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects, and to overcome drug resistance. chemfaces.com

The rationale for exploring this compound in combination regimens is strong. Given that network pharmacology studies predict it interacts with multiple targets, combining it with agents that hit complementary pathways could lead to enhanced efficacy. frontiersin.org For instance, research on other triterpenoid saponins from Panax species has shown promising results in combination studies. One study found that ginsenoside Rg3, which shares a structural backbone with this compound, increases the sensitivity of methicillin-resistant Staphylococcus aureus (MRSA) to certain antibiotics, acting as a potential antibiotic adjuvant. cenmed.com

Future in vitro research should systematically evaluate the synergistic, additive, or antagonistic effects of this compound when combined with established chemotherapeutic drugs or targeted therapies. High-throughput screening of various drug combinations across different cancer cell lines would be an efficient method to identify promising pairs. wikipedia.orguni-freiburg.de Such studies are essential to define optimal partner drugs and provide the preclinical data necessary to justify further investigation into combination regimens involving this compound.

Development of Advanced Delivery Systems for this compound (Conceptual Research)

The therapeutic application of many natural compounds, including triterpenoid saponins like this compound, is often hampered by challenges such as poor aqueous solubility and low bioavailability. sigmaaldrich.com These properties can limit a compound's ability to reach its target site in the body in sufficient concentrations. Conceptual research into advanced drug delivery systems offers a promising avenue to overcome these limitations for this compound.

Nanotechnology-based systems are a key area of exploration for improving the delivery of saponins. uni.luinvivochem.cn These systems can enhance the solubility, stability, and targeted delivery of phytocompounds. sigmaaldrich.comuni.lu Potential delivery vehicles for this compound could include:

Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. The amphiphilic nature of saponins makes them particularly suited for incorporation into or onto liposomal carriers. invivochem.cn

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug, protecting it from degradation and allowing for controlled release. sigmaaldrich.com

Solid Lipid Nanoparticles (SLNs): These carriers are made from solid lipids and offer advantages like high stability and the ability to incorporate lipophilic molecules. invivochem.cn

The amphiphilic properties of saponins themselves can be leveraged in these systems; some saponins are known to interact with cell membrane lipids, which could facilitate drug delivery across cellular barriers. iiarjournals.org Furthermore, designing these nanocarriers to target specific tissues or cells, for example by attaching targeting ligands to their surface, could increase the efficacy of this compound while minimizing potential off-target effects. sigmaaldrich.com While no studies have yet been published on specific delivery systems for this compound, the extensive research on delivering other saponins provides a strong conceptual framework for future development. sigmaaldrich.cominvivochem.cnuni.lu

Unaddressed Research Questions and Emerging Avenues in this compound Science

Despite its potential, research into this compound is still in its early stages, leaving many fundamental questions unanswered. A critical analysis of the current literature reveals several key areas that warrant focused investigation to fully understand and harness the therapeutic capabilities of this compound.

Key unaddressed questions and future research avenues include:

Experimental Validation of Molecular Targets: As outlined previously, the molecular targets of this compound have been predicted computationally but lack direct experimental confirmation. frontiersin.org Identifying the precise binding partners is the most critical next step.

Elucidation of Structure-Activity Relationships (SAR): this compound belongs to a large family of triterpenoid saponins. uni.lu Systematic studies are needed to understand how its specific structural features—such as the type and placement of its sugar moieties—correlate with its biological activity. nih.gov This knowledge is crucial for the rational design of more potent and selective derivatives.

Investigation of Novel Therapeutic Applications: While initial research has focused on anticancer properties, saponins as a class exhibit a wide range of biological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. nih.gov Future studies should screen this compound for efficacy in models of other diseases.

In Vivo Efficacy and Mechanism: The anticancer effects of the related Majoroside F6 have been demonstrated in vitro, but the study highlighted the need for in vivo experiments to confirm these effects in a living organism. frontiersin.org The same is true for this compound. Furthermore, research should explore other potential anticancer mechanisms beyond apoptosis, such as effects on autophagy, angiogenesis, and the tumor immune microenvironment. frontiersin.org

Biosynthesis and Production: Understanding and engineering the biosynthetic pathway of this compound in Panax species could lead to more sustainable and scalable production methods, which will be essential for further preclinical and potential future clinical development.

Addressing these research questions will be pivotal in transitioning this compound from a promising natural compound to a potential component of future therapeutic strategies.

Q & A

Q. How can researchers ensure ethical rigor and reproducibility in studies involving this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies, including randomization, blinding, and power analysis. For natural product studies, disclose sourcing (geographical origin, batch variability) and include chemical fingerprints (HPLC/MS) in supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.